![molecular formula C16H21BrN2O2 B12627214 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione CAS No. 919477-12-6](/img/structure/B12627214.png)
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromophenyl group and a pentyl chain attached to the imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione typically involves the reaction of 4-bromophenylacetic acid with pentylamine to form an intermediate, which is then cyclized to produce the final imidazolidine-2,4-dione structure. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The imidazolidine ring can be reduced to form imidazolidines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield bromophenyl ketones, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The imidazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-(4-Bromophenyl)ethynyl)pyrimidine: This compound shares the bromophenyl group but has a different core structure, leading to distinct chemical and biological properties.
4-Bromophenetole: Another bromophenyl-containing compound, but with an ether linkage instead of the imidazolidine ring.
Uniqueness
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione is unique due to its specific combination of the bromophenyl group and the imidazolidine ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
919477-12-6 |
|---|---|
Formule moléculaire |
C16H21BrN2O2 |
Poids moléculaire |
353.25 g/mol |
Nom IUPAC |
5-[2-(4-bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H21BrN2O2/c1-2-3-4-10-16(14(20)18-15(21)19-16)11-9-12-5-7-13(17)8-6-12/h5-8H,2-4,9-11H2,1H3,(H2,18,19,20,21) |
Clé InChI |
DVEQXCZQEGBGRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


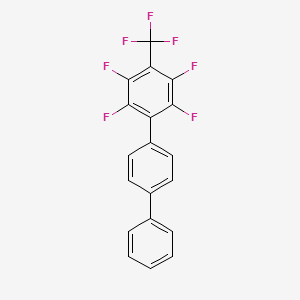
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
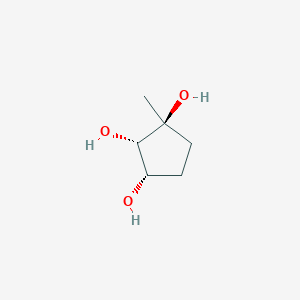
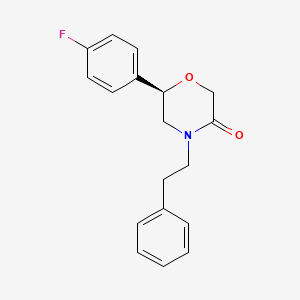

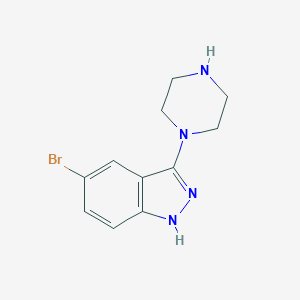
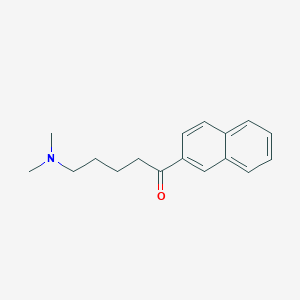
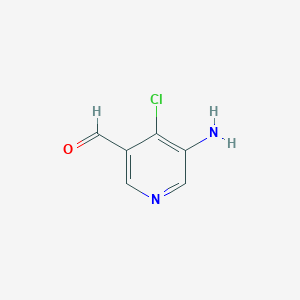


![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
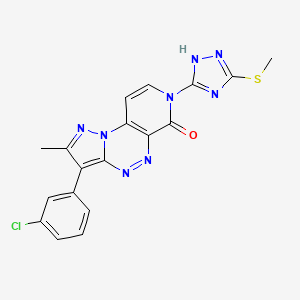
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)
